molecular formula C6H5BrFNO B1410803 2-Amino-3-bromo-5-fluorophenol CAS No. 1805027-31-9

2-Amino-3-bromo-5-fluorophenol

Cat. No. B1410803
CAS RN: 1805027-31-9
M. Wt: 206.01 g/mol
InChI Key: RSNLMLWVBTWKBS-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-fluorophenol is a valuable aromatic compound that can be utilized as a building block throughout organic chemistry . The halogenated material can be applied in a range of reactions due to its useful functional groups .


Synthesis Analysis

The synthesis of 2-Amino-5-bromo-3-fluorophenol involves several steps. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions .


Molecular Structure Analysis

The molecular formula of 2-Amino-5-bromo-3-fluorophenol is C6H5BrFNO . The average mass is 190.998 Da and the monoisotopic mass is 189.942947 Da .


Chemical Reactions Analysis

2-Bromo-5-fluorophenol may be used for the preparation of reaction intermediates required for the synthesis of polycyclic 5-HT 3 and 5-HT 4 antagonists . It may also be used for the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .


Physical And Chemical Properties Analysis

2-Amino-5-bromo-3-fluorophenol has a density of 1.9±0.1 g/cm3 . It has a boiling point of 249.1±40.0 °C at 760 mmHg . The molecular weight is 206.012 .

Scientific Research Applications

Fluorescent Amino Acid Applications

2-Amino-3-bromo-5-fluorophenol has been utilized in the field of biochemistry, particularly in the study of protein structure and dynamics. One research demonstrated the incorporation of a fluorescent amino acid, similar in structure to this compound, into proteins for studying their unfolding in the presence of certain chemicals (Summerer et al., 2006).

pH Measurement and Imaging

This compound has been modified for creating pH-sensitive probes. These probes are useful in measuring intracellular pH, an essential aspect in understanding cellular functions (Rhee et al., 1995).

Chemical Transformations

Research on the transformation of phenolic compounds by a methanogenic consortium revealed the role of phenols like this compound. This study showed how phenols are transformed into different compounds under specific conditions, which has implications in environmental and microbial chemistry (Bisaillon et al., 1993).

Synthesis of Fluorescent Compounds

This compound is also used in the synthesis of other compounds. For instance, a study explored the preparation of this compound as an intermediate for an indicator that can combine with Mg2+, highlighting its role in synthetic chemistry (Li Ma-li, 2007).

Enzymatic Studies

This compound has been studied for its interaction with enzymes. For example, the activity of tyrosinase toward fluorophenols, including compounds similar to this compound, was investigated to understand enzyme-mediated polymerization processes (Battaini et al., 2002).

Radiosynthesis Applications

It has also been used in the radiosynthesis of compounds with potential applications in medical imaging, demonstrating its role in the development of diagnostic tools (Pauton et al., 2019).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mechanism of Action

Target of Action

It is known that the compound’s fluoride substituent can react with nucleophiles via nucleophilic aromatic substitution . This suggests that the compound may interact with proteins or other biological molecules that have nucleophilic properties.

Mode of Action

2-Amino-3-bromo-5-fluorophenol interacts with its targets through its functional groups. The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution . This interaction can lead to changes in the target molecule, potentially altering its function.

Biochemical Pathways

The compound’s ability to undergo nucleophilic aromatic substitution suggests that it may influence pathways involving proteins or other molecules with nucleophilic properties .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

Given its reactivity, it is plausible that the compound could alter the function of its target molecules, leading to downstream effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place and in an inert atmosphere to maintain its stability . Additionally, the compound’s reactivity may be influenced by the pH and temperature of its environment.

properties

IUPAC Name

2-amino-3-bromo-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNLMLWVBTWKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1805027-31-9
Record name 2-Amino-3-bromo-5-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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